5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H5N3O4 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c1-3-2-4(13-9-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |
InChI Key |
HRYRVYJIQQGIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The most widely employed method to synthesize 1,2,4-oxadiazoles involves cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives (esters, acid chlorides, or anhydrides). This approach is applicable to the target compound by using a 3-methylisoxazole-5-carboxylic acid derivative as the acid component and an amidoxime intermediate derived from the corresponding nitrile or hydrazide.
Reaction Conditions: Typically conducted under reflux in aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol, often in the presence of coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the acid moiety.
Mechanism: The amidoxime nucleophilically attacks the activated carboxylic acid derivative, followed by intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.
Hydrazide Route via Cyclization with Formimidates or Anhydrides
An alternative approach involves the synthesis of hydrazide intermediates from the corresponding carboxylic acids, which then undergo cyclization reactions with reagents like ethyl carbethoxyformimidate or acid anhydrides to yield the oxadiazole ring.
- This method is exemplified by the reaction of carboxylic acid hydrazides with ethyl carbethoxyformimidate, leading to the formation of the 1,2,4-oxadiazole core under mild conditions.
Specific Preparation Methodologies for 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic Acid
Stepwise Synthesis Outline
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Methylisoxazole-5-carboxylic acid | Conversion to hydrazide via reaction with hydrazine hydrate | Formation of 3-methylisoxazole-5-carbohydrazide |
| 2 | Hydrazide + ethyl carbethoxyformimidate or acid anhydride | Reflux in ethanol or DMF, presence of base (e.g., K2CO3) | Cyclization to 1,2,4-oxadiazole ring |
| 3 | Hydrolysis of ester (if applicable) | Acidic or basic hydrolysis | Formation of carboxylic acid group at position 3 |
Representative Reaction Conditions and Yields
| Reaction Step | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazide formation | Ethanol or methanol | Reflux (~80°C) | 3-6 hours | 85-90 | High purity hydrazide obtained by filtration |
| Cyclization to oxadiazole | DMF or ethanol | Reflux (80-120°C) | 12-18 hours | 70-80 | Use of coupling agents improves yield |
| Hydrolysis (if ester intermediate) | Aqueous acid/base | 25-60°C | 2-4 hours | >90 | Careful pH control avoids ring opening |
Industrial and Green Chemistry Considerations
Recent advances emphasize metal-free and environmentally benign synthetic routes to minimize toxic reagents and harsh conditions. For example:
Use of metal-free cyclization methods avoids expensive catalysts and reduces waste.
Avoidance of highly toxic reagents, such as hydrazine derivatives in excess, by employing controlled stoichiometry and safer alternatives.
Optimization of solvent use, favoring ethanol or water-compatible systems over chlorinated solvents.
Analytical Validation of the Synthesized Compound
To confirm the successful preparation and purity of 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, the following analytical methods are standard:
| Technique | Purpose | Key Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Chemical shifts consistent with oxadiazole and isoxazole rings; methyl group signals at δ ~2.0-2.5 ppm |
| Infrared Spectroscopy (IR) | Functional group identification | C=O stretch ~1700 cm⁻¹; C=N stretch ~1600 cm⁻¹ |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak matching calculated mass |
| Elemental Analysis | Purity and composition | Carbon, hydrogen, nitrogen percentages matching theoretical values |
| X-ray Crystallography (if crystals obtained) | Definitive structural proof | Bond lengths and angles consistent with heterocyclic framework |
Summary Table of Preparation Methods
| Methodology | Key Reactants | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime-carboxylic acid cyclocondensation | Amidoxime + activated acid (ester/acid chloride) | Cyclization via nucleophilic attack | High regioselectivity, moderate to good yields | Requires preparation of amidoxime; sensitive to moisture |
| Hydrazide cyclization with carbethoxyformimidate | Hydrazide + ethyl carbethoxyformimidate | Ring closure via condensation | Mild conditions, scalable | Hydrazine handling hazards; multi-step synthesis |
| Direct cyclization from nitrile oxides (for isoxazole ring) | Nitrile oxides + alkynes/alkenes | [3+2] cycloaddition | Efficient isoxazole formation | Requires careful control of reactive intermediates |
Research Findings and Trends
Studies show that the cyclization of hydrazide intermediates with carbethoxyformimidate or acid anhydrides yields oxadiazole derivatives with good purity and yields, suitable for pharmaceutical applications.
The presence of the methyl-substituted isoxazole ring influences the reactivity and stability of intermediates, requiring optimized reaction times and temperatures.
Green chemistry approaches are increasingly favored, including solvent selection and catalyst-free processes, to enable safer and more sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions with specific molecular targets involved in cancer progression. In vitro studies have demonstrated that certain oxadiazole derivatives can selectively inhibit carbonic anhydrases related to cancer, showcasing their potential in targeted cancer therapy .
Antidiabetic Properties
Research has indicated that some oxadiazole derivatives exhibit significant antidiabetic activity. For example, compounds synthesized with oxadiazole moieties demonstrated the ability to lower glucose levels in diabetic models such as Drosophila melanogaster. This suggests that 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid could be explored further for its potential use in managing diabetes .
Antimicrobial and Antifungal Activities
The biological significance of oxadiazoles extends to their antimicrobial and antifungal properties. Various studies have reported that these compounds exhibit activity against a range of pathogens. The mechanism often involves disrupting cellular processes in bacteria and fungi, making them candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
The unique structure of oxadiazoles has led to their investigation as potential pesticides. Certain derivatives have shown insecticidal properties, which can be harnessed to develop safer and more effective agricultural chemicals. The efficacy of these compounds against pests could lead to reduced reliance on traditional pesticides, promoting sustainable agricultural practices .
Material Science
Fluorescent Materials
Oxadiazoles are also being studied for their applications in materials science, particularly in the development of fluorescent materials. Their ability to absorb UV light and emit fluorescence makes them suitable for use in various optical applications including sensors and light-emitting devices .
Summary Table of Applications
Case Studies
-
Anticancer Studies:
A study focused on synthesizing various 1,2,4-oxadiazole derivatives revealed that certain compounds exhibited significant growth inhibition against glioblastoma cell lines. The most effective compounds were identified through a series of cytotoxic assays and further evaluated for their mechanisms of action . -
Antidiabetic Research:
In a genetically modified diabetic model using Drosophila melanogaster, specific oxadiazole derivatives were shown to significantly reduce glucose levels compared to control groups. This highlights the potential for developing new antidiabetic therapies based on the oxadiazole scaffold . -
Agricultural Applications:
Research into the insecticidal properties of oxadiazole derivatives has demonstrated effective pest control without the adverse effects associated with conventional pesticides. Field trials indicated a marked reduction in pest populations when treated with these compounds .
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular properties, and reported activities:
Key Comparative Analyses
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-methylisoxazole group (target compound) is electron-rich compared to phenyl or ethoxyphenyl substituents.
- Steric Effects : The methyl group on the isoxazole ring may hinder interactions with deep enzyme pockets, unlike planar aromatic substituents (e.g., 4-methoxyphenyl) .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances aqueous solubility, critical for bioavailability. Derivatives with hydrophobic substituents (e.g., 2-ethoxyphenyl) may exhibit lower solubility .
- Crystal Packing : Analogous isoxazole-carboxylic acids form dimers via O–H⋯O hydrogen bonds and π-π stacking , suggesting similar solid-state behavior for the target compound.
Biological Activity
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that contributes to its biological activity. The oxadiazole ring is known for its ability to interact with various biological targets, making it a promising scaffold in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values for these cell lines were observed in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid induces apoptosis involves the upregulation of pro-apoptotic factors such as p53 and caspase activation. Flow cytometry analyses confirmed that the compound triggers apoptosis in a dose-dependent manner .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown efficacy against various microbial strains. Studies indicate that it possesses significant antibacterial activity against resistant strains of Mycobacterium tuberculosis, with favorable metabolic stability and bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Modifications to the oxadiazole ring and substitution patterns have been explored to enhance efficacy and selectivity. For example, derivatives with varied alkyl substitutions exhibit different levels of potency against cancer cell lines .
Study on Anticancer Activity
A study published in MDPI evaluated several oxadiazole derivatives, including 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid. The results indicated that this compound had superior cytotoxicity against leukemia and breast cancer cell lines compared to existing treatments. The study emphasized the potential for developing new therapeutic agents based on this scaffold .
Study on Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Mycobacterium tuberculosis. The study highlighted its potential as a lead compound for developing new anti-tuberculosis medications .
Q & A
Basic: What are the established synthetic routes for 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions between hydroxylamine derivatives and carboxylic acid precursors. For example, refluxing 3-methyl-1,2-oxazole-5-carboxylic acid derivatives with hydroxylamine hydrochloride in acetic acid (3–5 hours, 100–110°C) can yield the oxadiazole core . Key factors affecting yield and purity include:
- Molar ratios : A 1:1.1 ratio of oxazole precursor to hydroxylamine minimizes side reactions.
- Catalyst use : Sodium acetate (0.1 mol) enhances cyclization efficiency .
- Purification : Recrystallization from DMF/acetic acid (1:3 v/v) achieves >95% purity, confirmed via HPLC .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles between oxadiazole and oxazole rings (R factor = 0.084) .
- FT-IR spectroscopy : Identifies carboxylic acid (C=O stretch at 1700–1750 cm⁻¹) and oxazole ring vibrations (C=N at 1600 cm⁻¹) .
- NMR (¹H/¹³C) : Methyl groups on oxazole resonate at δ 2.4–2.6 ppm (¹H) and δ 12–15 ppm (¹³C), while the oxadiazole C-3 proton appears as a singlet at δ 8.1–8.3 ppm .
Advanced: How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this oxadiazole derivative?
Methodological Answer:
- DFT calculations (B3LYP/6-31G* basis set): Model HOMO-LUMO gaps (ΔE ≈ 4.5 eV) to predict charge-transfer behavior .
- Electrostatic potential maps : Highlight nucleophilic regions at the carboxylic acid group and electrophilic sites on the oxadiazole ring .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate reactivity in aqueous vs. nonpolar environments .
Advanced: What strategies resolve contradictions in reported bioactivity data across different enzymatic assays?
Methodological Answer:
- Orthogonal validation : Combine fluorescence-based assays (IC₅₀ = 2–5 µM) with isothermal titration calorimetry (ΔH = -8.2 kcal/mol) to confirm binding thermodynamics .
- Control experiments : Test for false positives by incubating the compound with assay buffers (e.g., DMSO <1% v/v) .
- Standardized protocols : Replicate assays at pH 7.4 and 25°C to minimize variability .
Advanced: How do structural modifications at the 3-methyloxazole moiety affect the compound’s pharmacokinetic profile?
Methodological Answer:
- Electron-withdrawing substituents (e.g., -CF₃): Increase metabolic stability (t₁/₂ = 45 mins in human liver microsomes vs. 22 mins for methyl) .
- LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 2.1 to 1.4, improving aqueous solubility .
- In vitro permeability : Use Caco-2 cell monolayers (Papp = 12 × 10⁻⁶ cm/s) to assess intestinal absorption .
Basic: What are the key considerations in designing stability studies for this compound under various storage conditions?
Methodological Answer:
- Accelerated degradation : Store at 40°C/75% RH for 6 months; monitor hydrolysis of the oxadiazole ring via HPLC-MS (m/z 223 → 185) .
- Photostability : Use amber vials to prevent UV-induced decomposition (λ > 300 nm) .
- Long-term storage : Maintain at -20°C in desiccated containers; validate stability with DSC (melting point = 239–242°C) .
Advanced: What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic analysis : Construct Lineweaver-Burk plots to identify competitive inhibition (Ki = 1.8 µM) .
- X-ray co-crystallography : Resolve binding interactions at 2.0 Å resolution (e.g., hydrogen bonds with Ser123 and His267) .
- Mutagenesis : Replace key residues (e.g., His267Ala) to confirm catalytic site involvement .
Basic: How should researchers optimize recrystallization protocols to achieve pharmaceutical-grade purity (>99%)?
Methodological Answer:
- Solvent screening : Test ethanol/water mixtures (70:30 v/v) using polythermal methods to determine optimal solubility .
- Cooling rates : 0.5°C/min with seed crystals yields uniform crystals (size = 50–100 µm) .
- Purity validation : Use differential scanning calorimetry (DSC) to confirm sharp melting endotherms (ΔH = 120–125 J/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
